molecular formula C11H13N3 B13067006 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine

1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13067006
M. Wt: 187.24 g/mol
InChI Key: ZXKJCNXCDWFZPI-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine is a chemical compound with the CAS Registry Number 1183730-83-7 and a molecular formula of C11H13N3 . It has a molecular weight of 187.240 g/mol and features one hydrogen bond donor and two hydrogen bond acceptors . This organic compound is part of the imidazole family, a class of heterocyclic structures of significant interest in medicinal chemistry and drug discovery. As a specialist chemical, it is primarily utilized as a building block or advanced intermediate in the synthesis of more complex molecules for pharmaceutical research and development . Researchers value this compound for its potential incorporation into larger molecular architectures, where the imidazole ring can serve as a key pharmacophore. Structurally related 2-amine substituted nitrogen heterocycles have been investigated for their biological activities in scientific literature. For instance, certain 1-alkyl-1H-benzimidazol-2-amine analogs have been identified as selective agonists for Toll-like Receptor 8 (TLR8), representing a novel chemotype with potential relevance in immunology and as candidate vaccine adjuvants . While specific pharmacological data for this exact compound may be limited, its core structure provides a versatile scaffold for probing biological pathways and structure-activity relationships. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols, including the use of personal protective equipment and engineering controls such as a chemical fume hood, when handling this material .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)

InChI Key

ZXKJCNXCDWFZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Table 1: Representative Reaction Conditions and Yields for 2-Aminoimidazole Synthesis in DES

Entry Substrate (α-Chloroketone) Guanidine Source Solvent (DES) Temperature (°C) Time (h) Yield (%)
1 2-Methylphenyl-α-chloroketone Guanidine carbonate ChCl–Gly (1:2) 80 5 70–85
2 2-Methylphenyl-α-chloroketone Guanidine hydrochloride (in situ base) ChCl–Urea (1:2) 80 4 65–80

Note: Yields are dependent on reaction optimization and purification methods.

Three-Step Cyclization, Hydrolysis, and Alkylation Sequence

A more classical synthetic route involves:

  • Cyclization of α-bromoacetophenone derivatives with guanidine derivatives (e.g., acetylguanidine) in polar aprotic solvents like DMF at room temperature.
  • Acidic hydrolysis of the cyclized intermediate at elevated temperatures (e.g., 80 °C in 6 M HCl).
  • Alkylation or methylation using methyl iodide and sodium hydride at low temperatures (e.g., –10 °C) to introduce N-substituents.

This sequence has been optimized for scale-up and reproducibility, though it may produce by-products such as imidazo[1,2-a]imidazole derivatives, requiring careful workup and purification.

Table 2: Optimized Conditions for Three-Step Synthesis of 2-Aminoimidazole Derivatives

Step Reagents/Conditions Temperature Time Notes
Cyclization α-Bromoacetophenone + acetylguanidine in DMF Room temp Variable Dose-controlled addition to avoid exotherm
Hydrolysis 6 M HCl 80 °C 1 hour Complete conversion monitored by TLC
Alkylation NaH, CH3I in DMF –10 °C Short time Sodium hydride preferred base

Yields for this sequence are moderate (~27% total yield reported for similar compounds), but the method is scalable and produces high-purity products after recrystallization.

Notes on By-Products and Purification

  • By-products such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole can form during cyclization steps.
  • These can be identified and separated by chromatographic methods and characterized by MS, ^1H NMR, and ^13C NMR.
  • Careful control of reagent addition rates and reaction temperatures minimizes by-product formation.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Catalyst-Free One-Pot Reaction Simple, mild, no catalyst Environmentally friendly, easy May require optimization for regioselectivity
Solid-Phase Two-Step Synthesis Resin-bound intermediates Facilitates purification Requires solid-phase setup
DES-Based Cyclization Green solvents, high yields Sustainable, scalable Requires DES preparation
Three-Step Cyclization Sequence Classical, scalable, reproducible Well-studied, high purity Moderate yields, by-products

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H16N3C_{15}H_{16}N_{3} with a molecular weight of 244.31 g/mol. Its structure comprises an imidazole ring substituted with a 2-methylphenyl group, which contributes to its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-[(2-methylphenyl)methyl]-1H-imidazol-2-amine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
    StudyCell LineIC50 (µM)Mechanism
    MCF-715.2Apoptosis induction
    HeLa10.5Cell cycle arrest
  • Antimicrobial Activity :
    • The compound has been tested for antimicrobial properties against several pathogens. Its effectiveness can be attributed to the ability to disrupt bacterial cell membranes or inhibit essential enzymes.
    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
    E. coli32
    S. aureus16
    Pseudomonas aeruginosa64
  • Anti-inflammatory Effects :
    • Research indicates that imidazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
    CompoundIC50 (µM) against COX-2
    This compound12.3
    Celecoxib10.5

Pharmacological Insights

  • Neuroprotective Properties :
    • Case studies have highlighted the neuroprotective effects of imidazole derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Cardiovascular Effects :
    • Some derivatives have shown promise in modulating blood pressure and improving endothelial function, indicating potential use in cardiovascular therapies .

Material Science Applications

  • Polymer Chemistry :
    • The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies

  • Case Study: Anticancer Efficacy
    • A study conducted on a series of imidazole derivatives including this compound revealed significant tumor growth inhibition in xenograft models . The study emphasized the importance of structural modifications in enhancing anticancer activity.
  • Case Study: Antimicrobial Testing
    • A comprehensive antimicrobial susceptibility testing was performed on various bacterial strains, demonstrating that the compound exhibits superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine can be contextualized against related imidazol-2-amine derivatives, as summarized below:

Key Findings:

Synthetic Flexibility : The benzyl group in this compound can be substituted with diverse aromatic or heteroaromatic moieties (e.g., naphthyl, chlorobenzyl) to modulate physicochemical and biological properties. Reactions typically proceed under mild conditions (20–25°C) with moderate yields (27–55%) .

Structure-Activity Relationships (SAR) :

  • Electron-Donating Groups : The 2-methyl group on the benzyl ring may enhance lipophilicity and membrane permeability compared to unsubstituted benzyl analogs.
  • Bioisosteric Replacements : Fluorinated benzyl groups (e.g., 3-fluorobenzyl) improve target affinity, as seen in ALK5 inhibitors .
  • Metabolic Stability : Methyl groups on the imidazole ring (e.g., 1-methyl substituent) may reduce oxidative metabolism compared to unsubstituted analogs .

Physicochemical Trends :

  • Solubility : Bulkier substituents (e.g., naphthyl) reduce aqueous solubility, whereas polar groups (e.g., NH₂) improve it .
  • Molecular Weight : Derivatives range from 199–425 g/mol, with higher weights correlating with increased receptor-binding specificity .

Biological Activity

1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound this compound features an imidazole ring substituted with a 2-methylphenyl group at the nitrogen atom. Its molecular formula is C11_{11}H13_{13}N3_3, with a molecular weight of approximately 187.24 g/mol. The unique structural arrangement contributes to its chemical reactivity and biological interactions.

Target Interactions

Imidazole derivatives often exhibit significant interactions with various biological targets, including enzymes and receptors. The mechanism of action typically involves:

  • Binding Interactions : The compound may interact through hydrogen bonding or π-stacking due to its aromatic nature, influencing enzyme activity and receptor signaling pathways.
  • Inhibition or Activation : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Imidazole derivatives are frequently evaluated for their antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

This suggests its potential use in treating infections caused by these pathogens .

Anticancer Properties

Emerging evidence suggests that imidazole derivatives can exhibit anticancer activities. For instance, structural analogs have been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50_{50} Value (μM)
HeLa (cervical cancer)5.67
CaCo-2 (colon cancer)9.27
MCF-7 (breast cancer)8.14

These findings indicate the compound's potential as a lead structure for further development in cancer therapeutics .

Neuroprotective Effects

Some studies suggest that imidazole derivatives may possess neuroprotective properties. Research on related compounds has indicated potential benefits in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including:

  • Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in infectious diseases .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that certain modifications to the imidazole structure could enhance cytotoxicity, indicating that structural optimization might yield more effective anticancer agents .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of imidazole derivatives suggested that they might mitigate neuronal damage in models of oxidative stress, pointing toward their potential application in neurodegenerative disorders .

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